N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(2-(Diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, a furan-2-carboxamide moiety, and a diethylaminoethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Benzothiazole derivatives are widely explored for their antimicrobial, antitumor, and antiviral activities due to their ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S.ClH/c1-5-22(6-2)9-10-23(19(24)16-8-7-11-25-16)20-21-18-15(4)12-14(3)13-17(18)26-20;/h7-8,11-13H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFMXSTAGBLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃ClN₄O₂S |
| Molecular Weight | 400.92 g/mol |
| CAS Number | 1216870-11-9 |
The structure features a furan ring, a benzo[d]thiazole moiety, and a diethylamino group, which may enhance its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The diethylamino group is believed to facilitate interactions with receptors or enzymes, while the benzamide core can engage in hydrogen bonding and other non-covalent interactions with biological molecules. This results in modulation of various biochemical pathways.
1. Antitumor Activity
Research indicates that compounds containing benzo[d]thiazole and furan moieties exhibit significant antitumor properties. For instance, derivatives have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.
3. Antioxidant Activity
The presence of the furan ring contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antitumor Efficacy : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability (IC50 = 15 µM). Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway .
- Anti-inflammatory Research : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating potent anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with related compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| N-(2-(diethylamino)ethyl)-N-(5-methylbenzo[d]thiazol-2-yl)furan-3-carboxamide hydrochloride | Moderate | Low | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Benzothiazole-Acetamide Derivatives
Compounds with benzothiazole-acetamide backbones, such as those reported in (e.g., 4k–4p ), share structural motifs with the target molecule but differ in substituents and side chains. Key distinctions include:
- Substituent Effects: The target compound’s 4,6-dimethylbenzothiazole contrasts with derivatives bearing methoxy (4k, 4l), fluoro (4m), nitro (4n), or halogens (4o, 4p) on the benzothiazole ring.
- Amide Linkage: The target’s furan-2-carboxamide differs from the isoquinoline-acetamide linkage in 4k–4p, which may influence conformational flexibility and hydrogen-bonding capacity .
Heterocyclic Variations and Pharmacological Implications
- Thiazole vs. Furan : The target’s furan ring offers a planar, oxygen-containing heterocycle, contrasting with sulfur-rich thiazole derivatives (e.g., , 7 ). Furan’s lower polarity may enhance blood-brain barrier penetration compared to thiazoles, which often exhibit stronger metal-coordination abilities .
- Diethylaminoethyl Side Chain: This group is shared with compounds like N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide ( ), suggesting shared strategies to improve solubility via protonatable amines.
Data Tables
Table 1: Comparison of Benzothiazole Derivatives
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step coupling reactions. For example, thiazole derivatives are often synthesized via cyclization of carboxamides with iodine and triethylamine in DMF, as demonstrated in similar compounds (e.g., thiadiazole derivatives in ). Key steps include:
- Amide bond formation : Use carbodiimide coupling agents like EDC (N-ethyl-N’-(dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazol) in DMF, as seen in .
- Cyclization : Optimize solvent choice (acetonitrile for rapid reactions; DMF for cyclization) and temperature (reflux conditions). achieved cyclization in 1–3 minutes with acetonitrile.
- Salt formation : Hydrochloride salts are generated by treating the free base with HCl in ethanol.
Yield optimization : Adjust stoichiometry (1.5–2.5 mmol of reagents) and reaction time. For example, ethanol as a solvent yielded 60–70% for benzothiazole derivatives ( ), while prolonged reflux in DMF may degrade sensitive functional groups.
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Confirm substitution patterns on the benzothiazole and furan rings. For instance, aromatic protons in 4,6-dimethylbenzo[d]thiazole appear as singlets (δ 2.4–2.6 ppm for methyl groups) ( ).
- Mass spectrometry (MS) : Verify molecular ion peaks ([M+H]+ or [M-Cl]+ for hydrochloride salts). used MS to confirm molecular weights of thiazolidinone analogs.
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) ( ).
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Standardize assay conditions : For antimicrobial studies, pH significantly impacts activity (e.g., pH-dependent activity in thiadiazole derivatives; ).
- Comparative SAR analysis : Modify substituents (e.g., halogens on the benzothiazole ring) to isolate contributing factors. showed chlorophenyl groups enhanced cytotoxicity in thiazolidinone derivatives.
- Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms. For example, combined antimicrobial and antioxidant assays to validate dual-function compounds.
Advanced: What in silico approaches predict pharmacokinetic properties and target binding?
Answer:
- Molecular docking : Screen against targets like kinases or GPCRs using software (AutoDock, Glide). Thiazole derivatives often target DNA gyrase ( ) or tubulin ( ).
- ADMET prediction : Use tools like SwissADME or pkCSM to estimate solubility (LogP < 3 for oral bioavailability), blood-brain barrier permeability, and CYP450 metabolism.
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories (e.g., furan-carboxamide interactions with hydrophobic pockets).
Basic: How to assess purity and stability under storage conditions?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water ( ). Purity >95% is standard.
- Stability studies : Store lyophilized hydrochloride salts at -20°C under argon. Monitor degradation via NMR or LC-MS monthly. Hydrolysis of the furan ring or amide bonds may occur in aqueous buffers (pH > 7).
Advanced: How to design experiments for mechanism-of-action (MoA) studies?
Answer:
- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs.
- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., apoptosis markers like caspase-3 for antitumor activity).
- Resistance studies : Generate drug-resistant cell lines and identify mutations via whole-exome sequencing.
Advanced: What strategies optimize selectivity over off-target receptors?
Answer:
- Fragment-based design : Replace the diethylaminoethyl group with less basic moieties (e.g., piperazine) to reduce hERG channel binding.
- Selectivity screening : Test against panels of related enzymes (e.g., kinase inhibitors in showed IC50 variations >10-fold between targets).
- Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., benzo[d]thiazole interactions with ATP-binding pockets).
Basic: What solvents and buffers are compatible with this compound?
Answer:
- Solubility : Hydrochloride salts are soluble in polar solvents (DMF, DMSO, water at pH < 5). Avoid chloroform due to amine protonation.
- Buffers : Use phosphate-buffered saline (PBS, pH 4–6) for biological assays. For stability, avoid Tris-based buffers at alkaline pH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
